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Cat. No.: B1198137 Get Quote

Topic: Gallium Halide Precursors for Atomic Layer Deposition of Ga₂O₃

A Note on Gallium Trifluoride (GaF₃) as a Precursor: While gallium trifluoride (GaF₃) is

mentioned in chemical literature as a potential precursor for the synthesis of gallium oxide

(Ga₂O₃), detailed experimental protocols and quantitative data for its use in Atomic Layer

Deposition (ALD) are not readily available in peer-reviewed scientific publications. Its primary

documented role in this context is in Atomic Layer Etching (ALE), where a Ga₂O₃ surface is

converted to GaF₃ using a fluorine source (like HF) before being removed.

Given the limited availability of specific data for a GaF₃-based ALD process, this document

provides detailed application notes and protocols for a well-documented alternative halide

precursor: Gallium Iodide (GaI₃). The use of GaI₃ with ozone (O₃) provides a robust, thermally

driven ALD process for high-quality Ga₂O₃ thin films.

Application Note: Atomic Layer Deposition of
Gallium Oxide (Ga₂O₃) using Gallium Iodide (GaI₃)
and Ozone (O₃)
This application note details the use of Gallium Iodide (GaI₃) and Ozone (O₃) for the atomic

layer deposition of high-quality gallium oxide (Ga₂O₃) thin films. This halide-based chemistry

offers a viable alternative to more common organometallic precursors, enabling the growth of

crystalline Ga₂O₃ films with low impurity levels at a wide range of temperatures.
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The process relies on the self-limiting surface reactions of GaI₃ and O₃, which allows for

precise, sub-nanometer thickness control and excellent conformality on complex topographies.

The resulting Ga₂O₃ films are suitable for a variety of applications in power electronics, deep-

UV photodetectors, and as dielectric layers in transistors.

Key Process Advantages:
Wide Deposition Window: The process is effective over a broad temperature range, from

150°C to 550°C.[1][2]

Low Impurity Content: The resulting films exhibit very low levels of iodine contamination,

particularly at higher deposition temperatures (≤0.01 at.% at ≥350°C).[1][3]

Crystalline Phase Control: Depending on the substrate and deposition temperature, different

crystalline phases of Ga₂O₃ can be achieved directly during deposition. Amorphous films are

typically formed at lower temperatures (150–234°C), while crystalline κ-Ga₂O₃ and α-Ga₂O₃

can be grown at higher temperatures.[1][4]

High-Density Films: The process yields dense Ga₂O₃ films, with densities approaching that

of bulk material, especially for the crystalline phases.[1]

Material Properties:
The properties of the deposited Ga₂O₃ films are highly dependent on the deposition

temperature and the substrate used. Amorphous films grown at lower temperatures exhibit

lower density and refractive indices compared to their crystalline counterparts grown at higher

temperatures. The use of a seed layer, such as α-Cr₂O₃, can promote the growth of specific

polymorphs like α-Ga₂O₃.[1][4]

Quantitative Data Summary
The following tables summarize the key quantitative data for the GaI₃/O₃ ALD process for

Ga₂O₃.

Table 1: Deposition Parameters and Growth Characteristics
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Parameter Value Conditions / Notes Source

Precursor
Gallium Iodide
(GaI₃)

99% purity [2]

Co-reactant Ozone (O₃)
Concentration: 220–

250 g/m³
[2]

GaI₃ Source Temp. 128–131 °C
To achieve sufficient

vapor pressure
[2]

Substrate Temp. (TG) 150–550 °C Wide ALD window [1][2]

Growth Per Cycle

(GPC)
0.05–0.17 nm/cycle

Decreases with

increasing

temperature

[1]

| Substrates | Si(100), amorphous SiO₂, α-Cr₂O₃/Si | Film properties are substrate-dependent |

[1][3][4] |

Table 2: Resulting Ga₂O₃ Film Properties vs. Deposition Temperature

Depositi
on
Temp.
(°C)

Film
Phase
on
Si(100)

GPC
(nm/cyc
le)

Film
Density
(g/cm³)

Iodine
Impurity
(at. %)

Refracti
ve Index
(@633
nm)

Optical
Bandga
p (eV,
direct)

Source

150
Amorph
ous

0.17 5.2–5.3 ≤3.2
1.86 ±
0.03

4.96 [1][4]

200
Amorpho

us
~0.15 5.2–5.3 ~1.5

1.86 ±

0.03
4.96 [3][4]

350
Amorpho

us
~0.10 - ≤0.04

1.86 ±

0.03
4.96 [1][4]

450 κ-Ga₂O₃
0.05–

0.09
5.9–6.1 ≤0.01

1.96 ±

0.03

5.22–

5.28
[1][3][4]

| 550 | κ-Ga₂O₃ | 0.05–0.09 | 5.9–6.1 | ≤0.01 | 1.96 ± 0.03 | 5.22–5.28 |[1][3][4] |
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Table 3: Properties of α-Ga₂O₃ on α-Cr₂O₃ Seed Layer

Depositi
on
Temp.
(°C)

Film
Phase

GPC
(nm/cyc
le)

Film
Density
(g/cm³)

Iodine
Impurity
(at. %)

Refracti
ve Index
(@633
nm)

Optical
Bandga
p (eV,
direct)

Source

| 275–550 | α-Ga₂O₃ | Higher than on Si | 6.3–6.4 | ≤0.01 (at ≥350°C) | 2.01 ± 0.02 | 5.28 |[1][4]

|

Experimental Protocols
Substrate Preparation

Substrates: Silicon (100) and amorphous SiO₂ are commonly used. For targeted growth of α-

Ga₂O₃, an α-Cr₂O₃ seed layer (0.7 to 9 nm thick) can be pre-deposited on the substrate via

ALD.[1][3]

Cleaning: Substrates should be cleaned using a standard solvent cleaning procedure (e.g.,

sonication in acetone, isopropanol, and deionized water) followed by drying with an inert gas

(e.g., N₂). A final surface preparation step, such as a UV/ozone clean or an HF dip for silicon,

can be performed to ensure a pristine surface for deposition.

ALD System Configuration
Reactor: A low-pressure, flow-type ALD reactor is suitable for this process.[3]

Precursor Delivery:

GaI₃ is a solid precursor and must be heated in a bubbler to 128–131°C to generate

sufficient vapor pressure.[2] The delivery lines should also be heated to prevent

condensation.

Ozone is generated from high-purity O₂ (99.999%) using an ozone generator.[2]

Carrier Gas: High-purity nitrogen (99.999%) is used as both a carrier gas for the precursors

and as a purge gas.[2]
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Atomic Layer Deposition Protocol for Ga₂O₃
The ALD process consists of a sequence of four steps, which constitutes one ALD cycle. This

cycle is repeated to achieve the desired film thickness.

Step 1: GaI₃ Pulse

Introduce GaI₃ vapor into the reactor chamber.

The GaI₃ molecules chemisorb onto the substrate surface.

Typical Pulse Time: 2-4 seconds (must be optimized for reactor geometry and precursor

saturation).

Step 2: N₂ Purge

Stop the GaI₃ flow and purge the chamber with N₂ gas.

This step removes any unreacted GaI₃ molecules and gaseous byproducts from the

chamber.

Typical Purge Time: 5-10 seconds.

Step 3: O₃ Pulse

Introduce O₃ into the chamber.

The ozone reacts with the surface-adsorbed gallium species, forming Ga₂O₃ and volatile

iodine-containing byproducts.

Typical Pulse Time: 2-5 seconds.

Step 4: N₂ Purge

Stop the O₃ flow and purge the chamber again with N₂ gas.

This removes any unreacted O₃ and byproducts, preparing the surface for the next cycle.

Typical Purge Time: 5-10 seconds.
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Cycle Repetition: Repeat the four-step cycle until the target film thickness is reached. The

thickness can be monitored in-situ (e.g., with ellipsometry) or calculated based on the

calibrated growth-per-cycle (GPC).

Visualizations
Experimental Workflow
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1. Preparation

2. ALD Cycle (Repeat N times)

3. Post-Processing

Substrate Cleaning

System Bakeout & Purge
Step A: GaI₃ Pulse

(Chemisorption)

Step B: N₂ Purge
(Remove Excess GaI₃)

t₁

Step C: O₃ Pulse
(Surface Reaction)

t₂

Step D: N₂ Purge
(Remove Byproducts)

t₃

t₄

Cooldown in Inert Gas

Film Characterization
(Ellipsometry, XRD, etc.)

Click to download full resolution via product page

Caption: ALD experimental workflow for Ga₂O₃ deposition.
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Proposed Chemical Reaction Mechanism

Overall Reaction (Simplified):
 2 GaI₃(g) + 3 O₃(g) → Ga₂O₃(s) + 3 I₂(g) + 3 O₂(g)

Step A: GaI₃ Pulse

Step B: O₃ Pulse

Initial Surface
-OH groups

GaIₓ* Adsorbed
Surface Species

2 GaI₃(g) + 3 [-OH](s) →

Ga₂O₃ Surface
with -OH groups

O₃(g)

Volatile Byproducts
(e.g., I₂, H₂O, O₂)

Click to download full resolution via product page

Caption: Proposed surface reaction mechanism for Ga₂O₃ ALD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.cgd.3c00502
https://pubs.acs.org/doi/10.1021/acs.cgd.3c00502
https://pubs.rsc.org/en/content/articlehtml/2024/tc/d4tc01846j
https://pubs.rsc.org/en/content/articlehtml/2024/tc/d4tc01846j
https://pubs.rsc.org/en/content/articlehtml/2024/tc/d4tc01846j
https://pubs.rsc.org/en/content/articlelanding/2024/tc/d4tc01846j
https://pubs.rsc.org/en/content/articlelanding/2024/tc/d4tc01846j
https://www.benchchem.com/product/b1198137#gallium-trifluoride-precursor-for-atomic-layer-deposition-of-ga2o3
https://www.benchchem.com/product/b1198137#gallium-trifluoride-precursor-for-atomic-layer-deposition-of-ga2o3
https://www.benchchem.com/product/b1198137#gallium-trifluoride-precursor-for-atomic-layer-deposition-of-ga2o3
https://www.benchchem.com/product/b1198137#gallium-trifluoride-precursor-for-atomic-layer-deposition-of-ga2o3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1198137?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

